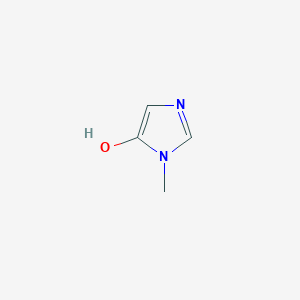
1-Methyl-1h-imidazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1h-imidazol-5-ol is a heterocyclic organic compound that belongs to the class of imidazoles. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a hydroxyl group attached to the fifth position of the imidazole ring and a methyl group at the first position. It is known for its versatile chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1h-imidazol-5-ol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the intramolecular cyclization of amines followed by elimination and aromatization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1h-imidazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazoles .
Scientific Research Applications
1-Methyl-1h-imidazol-5-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1h-imidazol-5-ol involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Methylimidazole: Similar in structure but lacks the hydroxyl group at the fifth position.
2-Methylimidazole: Another imidazole derivative with a methyl group at the second position instead of the first.
4-Methylimidazole: Methyl group is at the fourth position, differing in its chemical properties and applications.
Uniqueness: 1-Methyl-1h-imidazol-5-ol is unique due to the presence of both a methyl group and a hydroxyl group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C4H6N2O |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
3-methylimidazol-4-ol |
InChI |
InChI=1S/C4H6N2O/c1-6-3-5-2-4(6)7/h2-3,7H,1H3 |
InChI Key |
LZIWDCUGZOPBQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[(1S)-1-[4-(3-chlorophenyl)phenyl]ethyl]-4-(1,8-naphthyridin-2-yl)butanamide](/img/structure/B13132092.png)
![Phosphoricacid,mono(2-aminoethyl)mono[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-yl]ester](/img/structure/B13132103.png)




